molecular formula C17H24N6O B2482319 3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one CAS No. 1203210-80-3

3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

Cat. No. B2482319
CAS RN: 1203210-80-3
M. Wt: 328.42
InChI Key: SBZUEFXYMYAYRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to this compound involves nucleophilic substitution reactions, demonstrating the versatility of these molecules in forming various biologically active derivatives. For instance, Mallesha et al. (2012) synthesized a series of derivatives through a nucleophilic substitution reaction, highlighting the method's efficacy in producing compounds with potential antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). Similarly, Krishnamurthy et al. (2011) synthesized novel derivatives as antimicrobial agents, emphasizing the chemical versatility and potential of these compounds for various biological activities (Krishnamurthy et al., 2011).

Scientific Research Applications

Anticancer Activity

A series of derivatives of this compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, showing potential as anticancer agents. For example, Mallesha et al. (2012) synthesized derivatives that showed good activity against several cancer cell lines, suggesting potential for further research as anticancer agents (Mallesha et al., 2012). Additionally, Çiftçi et al. (2021) designed and synthesized benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine moiety, which exhibited significant anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).

Antibacterial and Antitubercular Activity

Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated them for antibacterial activity, indicating significant effects (Rahmouni et al., 2014). Naidu et al. (2016) developed ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives and assessed their anti-tubercular activity, finding some compounds with good efficacy against Mycobacterium tuberculosis (Naidu et al., 2016).

Other Applications

The research also extends to other pharmacological evaluations, such as the study of Kumar et al. (2017), which involved the synthesis of novel derivatives for potential antidepressant and antianxiety activities (Kumar et al., 2017).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with multiple receptors .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities of imidazole derivatives, the effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, killing of fungi, and prevention of ulcers .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

3-methyl-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13(2)10-17(24)22-8-6-21(7-9-22)15-11-16(20-12-19-15)23-5-4-18-14(23)3/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZUEFXYMYAYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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